N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19(21-24-16-6-2-4-8-18(16)27-21)22-14-11-9-13(10-12-14)20-23-15-5-1-3-7-17(15)26-20/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPRRHTXISHMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzoxazole Ring
2-Aminophenol reacts with 4-nitrobenzaldehyde under oxidative conditions to form 2-(4-nitrophenyl)-1,3-benzoxazole . This reaction leverages the nucleophilic attack of the amine group on the aldehyde carbonyl, followed by intramolecular cyclization and oxidation. Catalysts such as ceric ammonium nitrate (CAN) or iodine in dimethyl sulfoxide (DMSO) facilitate this transformation, achieving yields of 78–85%.
Reaction Conditions :
Reduction of the Nitro Group
The nitro group in 2-(4-nitrophenyl)-1,3-benzoxazole is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol. This step affords 4-(1,3-benzoxazol-2-yl)aniline in 90–95% yield.
Optimization Note : Catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol offers a safer alternative, achieving comparable yields.
Synthesis of 1,3-Benzothiazole-2-carboxylic Acid
The benzothiazole moiety is constructed via cyclization of 2-aminobenzenethiol with a carbonyl source. Two methods are prevalent:
Cyclocondensation with Chloroacetyl Chloride
2-Aminobenzenethiol reacts with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 1,3-benzothiazole-2-carbonyl chloride , which is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH).
Reaction Conditions :
Oxidative Cyclization with Aldehydes
Alternative routes employ aldehydes (e.g., glyoxylic acid) under oxidative conditions. For example, 2-aminobenzenethiol and glyoxylic acid cyclize in the presence of lead(IV) acetate (Pb(OAc)₄) to directly yield 1,3-benzothiazole-2-carboxylic acid (75% yield).
Amide Coupling to Assemble the Final Product
The final step involves coupling 4-(1,3-benzoxazol-2-yl)aniline with 1,3-benzothiazole-2-carboxylic acid using carbodiimide-based reagents.
Activation of the Carboxylic Acid
1,3-Benzothiazole-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The resulting active ester reacts with the aniline derivative to form the amide bond.
Reaction Conditions :
Catalytic Enhancements
Recent studies show that using polymer-supported catalysts (e.g., polystyrene-bound EDC) improves purity by simplifying purification, albeit with a slight yield reduction (65–70%).
Optimization and Catalytic Approaches
Green Chemistry Innovations
Microwave-assisted synthesis reduces reaction times for benzoxazole formation (20 minutes vs. 6 hours) while maintaining yields. Ionic liquids (e.g., [BMIM]BF₄) enhance cyclization efficiency for benzothiazoles, achieving 85% yield at 80°C.
Comparative Analysis of Methods
| Step | Method | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Benzoxazole formation | I₂/DMSO | I₂ | 85 | 6 |
| Benzothiazole synthesis | Pb(OAc)₄ oxidation | Pb(OAc)₄ | 75 | 4 |
| Amide coupling | EDC/HOBt | EDC, HOBt | 78 | 12 |
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide exhibit notable antimicrobial properties. A study synthesized several related compounds and evaluated their effectiveness against various bacterial strains. The findings indicated that certain derivatives possess potent antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been tested against different cancer cell lines, revealing promising results that warrant further investigation for therapeutic applications in oncology .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light upon excitation suggests potential use as an emissive layer in OLEDs. Studies have focused on optimizing the synthesis and characterizing the photophysical behavior of these compounds to enhance the efficiency and stability of OLED devices .
Fluorescent Sensors
Another application lies in the development of fluorescent sensors. The unique fluorescence characteristics of this compound allow for its use in detecting metal ions and other analytes in solution. The sensitivity and selectivity of these sensors are critical for environmental monitoring and analytical chemistry applications .
Photophysical Studies
Fluorescence Properties
Extensive studies on the fluorescence properties of this compound have been conducted to understand its behavior under various conditions. The compound exhibits strong fluorescence with high quantum yields, making it suitable for applications in bioimaging and as a fluorescent probe in biological systems. Research has focused on modifying the structure to enhance these properties further .
Summary Table of Applications
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized based on this compound and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzothiazole moiety could enhance antibacterial efficacy significantly.
- OLED Application : A study evaluated the performance of a light-emitting diode incorporating this compound as an emissive layer. The device demonstrated improved brightness and efficiency compared to traditional materials, highlighting its potential for commercial applications in display technologies.
- Fluorescent Sensor Development : Researchers developed a sensor based on this compound for detecting lead ions in aqueous solutions. The sensor exhibited a significant fluorescence response upon binding to lead ions, demonstrating its utility in environmental monitoring.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various pathways, making it effective in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Heterocyclic Core Variations: The target compound integrates benzothiazole and benzoxazole rings, whereas analogs like N-(4-morpholinophenyl)benzo[d]thiazole-2-carboxamide replace benzoxazole with a morpholine group, reducing molecular weight and altering polarity . The oxazole derivative (C₂₄H₁₇N₃O₃) substitutes benzothiazole with a methyl-oxazole group, increasing steric bulk and hydrophobicity .
Morpholine in C₁₈H₁₇N₃O₂S introduces a polar oxygen atom, likely improving solubility compared to the benzoxazole-phenyl group in the target compound .
Predicted vs. Experimental Data: Physical properties (e.g., boiling point, density) for the target compound and its oxazole analog are predicted computationally, highlighting the need for experimental validation .
Triazole-containing analogs are linked to anticancer activity due to their ability to interfere with cell proliferation pathways .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole moiety fused with a benzoxazole ring and an amide functional group, which is critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Studies suggest that compounds with similar structures can disrupt DNA replication processes and induce apoptosis in cancer cells by modulating signal transduction pathways.
1. Anticancer Activity
Research indicates that derivatives of benzothiazole and benzoxazole demonstrate significant anticancer properties. For instance:
- Cytotoxicity Studies: A study evaluating various benzoxazole derivatives found that certain compounds exhibited IC50 values ranging from 0.04 µM to 0.08 µM against human cancer cell lines such as LCLC-103H and SISO, indicating potent cytotoxic effects comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | LCLC-103H | 0.04 |
| 4b | SISO | 0.08 |
| Control | Cisplatin | 0.73 |
2. Antimicrobial Activity
The compound has also been reported to possess antimicrobial properties. Heterocyclic compounds like benzothiazoles are known to disrupt microbial cell membranes, leading to cell death:
- Mechanism: The presence of heteroatoms in the ring structure enhances interaction with microbial enzymes and membranes .
3. Antioxidant Activity
Compounds containing benzoxazole and benzothiazole rings have shown antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress within cells.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation: A study synthesized various derivatives of benzoxazole and evaluated their anticancer activities against multiple cell lines. The findings indicated that structural modifications significantly influenced their potency .
- Copper(II) Complexes: Research on copper(II) complexes of benzoxazole derivatives revealed enhanced cytotoxicity compared to their free ligands, suggesting that metal coordination could improve biological activity .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., benzoxazole protons at δ 8.2–8.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 388.1) .
How are preliminary biological activities such as antimicrobial or anticancer properties evaluated for this compound?
Q. Basic
- Anticancer assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values calculated after 48h exposure .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Data fitted to sigmoidal models (GraphPad Prism) to determine efficacy thresholds .
How can researchers investigate the mechanism of action of this compound, particularly its enzyme inhibition properties?
Q. Advanced
- Enzyme kinetics : Measure inhibition constants (Ki) via fluorometric assays (e.g., caspase-3/7 activity) using recombinant enzymes .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like PARP-1 or tubulin (docking scores ≤-8.0 kcal/mol indicate strong affinity) .
- Western blotting : Validate downstream effects (e.g., apoptosis markers like cleaved PARP) in treated cell lysates .
What strategies address the compound’s low aqueous solubility in pharmacological studies?
Q. Advanced
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Prodrug design : Introduce phosphate esters or glycosyl groups to enhance hydrophilicity .
How is structure-activity relationship (SAR) analysis conducted to guide structural modifications?
Q. Advanced
- Substituent variation : Replace benzoxazole with benzimidazole or alter phenyl ring substituents (e.g., -Cl, -OCH3) .
- Bioisosteric replacement : Swap amide groups with sulfonamides to improve metabolic stability .
- QSAR modeling : Use Gaussian or MOE software to correlate logP values with bioactivity (R² >0.7) .
What computational methods are employed to predict binding affinity and selectivity?
Q. Advanced
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability (RMSD ≤2.0 Å) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Arg188 in kinase targets) .
- ADMET prediction : SwissADME predicts blood-brain barrier permeability (BOILED-Egg model) and CYP450 inhibition .
How to resolve contradictions in bioactivity data across different studies?
Q. Advanced
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panel for cytotoxicity .
- Batch-to-batch validation : Compare multiple synthetic batches via LC-MS to rule out impurity effects .
- Meta-analysis : Use RevMan or R to pool data, accounting for cell line heterogeneity (e.g., p53 status in cancer models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
